A Technical Guide to 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester: Properties, Synthesis, and Applications in Modern Organic Chemistry
A Technical Guide to 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester: Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary
This technical guide provides a comprehensive overview of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester, a key building block in contemporary drug discovery and organic synthesis. We will delve into its fundamental physicochemical properties, centered around its precise molecular weight, and explore robust synthetic methodologies. The primary focus will be on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of Pyridine Boronic Esters
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. Boronic acids and their pinacol esters have emerged as indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] The title compound, 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester, marries these two powerful motifs. The di-Boc protected amine offers a latent site for further functionalization or can serve to modulate the electronic properties of the pyridine ring, while the boronic ester at the 2-position provides a handle for predictable and efficient C-C bond formation.
Physicochemical & Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester are summarized below.
Core Data Summary
The quantitative data for this compound are essential for stoichiometric calculations and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 420.31 g/mol | |
| Molecular Formula | C₂₁H₃₃BN₂O₆ | |
| CAS Number | 1310384-87-2 | |
| Appearance | White to off-white solid (typical) | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Chemical Structure
The structure features a pyridine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) group and at the 6-position with an amine protected by two tert-butoxycarbonyl (Boc) groups.
Caption: Chemical structure of the title compound.
Stability and Handling
Boronic acid pinacol esters exhibit greater stability towards hydrolysis and oxidation compared to their corresponding free boronic acids.[2] However, they are not indefinitely stable.
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Expert Insight: The pinacol protecting group provides significant steric hindrance around the boron atom, which kinetically slows down protodeboronation, a common decomposition pathway. Despite this, long-term storage requires an inert atmosphere (e.g., argon or nitrogen) and low temperatures (-20°C) to prevent gradual degradation. Exposure to strong acids, bases, or oxidants should be avoided.
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Safety Profile: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies: Accessing the Building Block
Several reliable methods exist for the synthesis of pyridinylboronic esters. For 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester, the most common and scalable approach is the palladium-catalyzed Miyaura borylation of a corresponding 2-halopyridine precursor.
Recommended Synthetic Workflow: Miyaura Borylation
This method involves the cross-coupling of a 2-halo-6-(di-Boc-amino)pyridine with bis(pinacolato)diboron (B₂pin₂).
Caption: Workflow for Miyaura Borylation Synthesis.
Detailed Synthetic Protocol
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Trustworthiness: This protocol is designed to be self-validating. The choice of a robust catalyst and well-established conditions ensures high conversion, and the purification step isolates the target compound, which can be verified by standard analytical techniques.
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Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-(di-Boc-amino)pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).
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Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
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Reagent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq), followed by anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
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Causality Behind Choices:
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Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base: KOAc is a mild base that is crucial for the transmetalation step, facilitating the transfer of the boryl group from the diboron reagent to the palladium center.
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Solvent: Anhydrous dioxane is a high-boiling aprotic solvent that effectively solubilizes the reagents and is stable under the reaction conditions.
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Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to construct biaryl or heteroaryl-aryl structures.[1][3]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocol
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Objective: To couple 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester with a generic aryl bromide (Ar-Br).
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Reactor Setup: In a reaction vial, combine the 6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Inerting: Seal the vial and purge with an inert gas (Argon).
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Reagent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq). Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours. Monitor for the disappearance of the aryl bromide starting material by LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude material via flash column chromatography to yield the desired biaryl product.
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Expertise & Causality:
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Stoichiometry: A slight excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide partner.
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Base & Solvent: An aqueous base is required for the transmetalation step. The water hydrolyzes the pinacol ester in situ to the more reactive boronic acid, which then forms a boronate salt with the base, accelerating its transfer to the palladium center. The choice of base (e.g., Cs₂CO₃) can significantly impact reaction rates, often providing superior results for challenging couplings.
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Conclusion
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol ester, with a molecular weight of 420.31 g/mol , is a highly valuable and versatile building block for synthetic and medicinal chemists. Its robust nature, coupled with its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate this reagent into their synthetic workflows, accelerating the discovery and development of novel chemical entities.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
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Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
- Process for the preparation of pyridine-2-boronic acid esters.
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Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. The Royal Society of Chemistry. [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]
